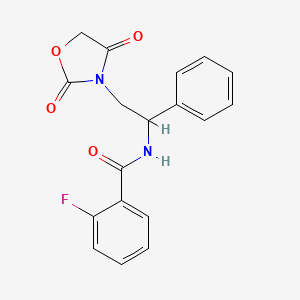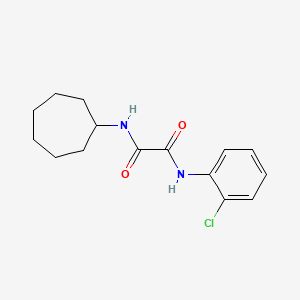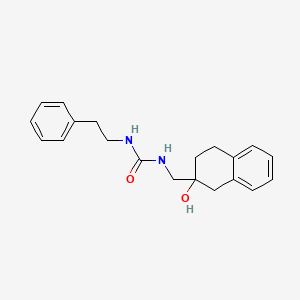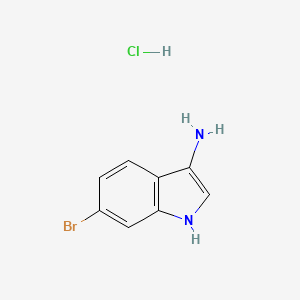![molecular formula C24H22N4O4 B3017973 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide CAS No. 1189649-04-4](/img/structure/B3017973.png)
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide" is a complex organic molecule that appears to be related to the field of medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and bioactivity, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically yield novel structures with potential biological activities. For instance, the synthesis of novel acetamide derivatives as described in the second paper involves the creation of compounds with potential inhibitory effects on bacteria and algae . While the exact synthesis route for the compound is not provided, similar methods could potentially be applied, involving the formation of the pyrazolo[1,5-a]pyrazin ring system followed by the attachment of the acetamide moiety with the appropriate substituents.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often investigated using various spectroscopic techniques and theoretical calculations. The first paper describes the use of X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations to determine the structure of a related compound . These methods can provide detailed information about the bond lengths, angles, and overall geometry of the molecule, as well as insights into the electronic structure through HOMO-LUMO analysis.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the presence of various functional groups and the overall electronic structure of the molecule. The first paper's analysis of hyper-conjugative interactions and charge delocalization using natural bond orbital (NBO) analysis can shed light on the stability and reactivity of such compounds . Additionally, the presence of strong intermolecular interactions, as evidenced by C-H⋯O and N-H⋯O hydrogen bonds, can affect the compound's behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and bioactivity, are crucial for their potential applications. The bioactivity of similar compounds is highlighted in the second paper, where novel acetamides show inhibition effects against bacteria and algae . The first paper also discusses the calculation of the first hyperpolarizability, which is an indicator of the compound's potential role in nonlinear optics . These properties are essential for understanding the practical applications of the compound .
Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel compounds, including pyrazolopyrazine derivatives, is a significant area of research. For instance, the unexpected synthesis of novel 2-pyrone derivatives demonstrates the exploration of new synthetic pathways and the characterization of these compounds using crystal structures and computational studies (Sebhaoui et al., 2020). These methodologies could be applied to the synthesis and structural elucidation of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide, facilitating a deeper understanding of its properties.
Antimicrobial and Antitumor Applications
- Research into the antimicrobial and antitumor properties of synthesized compounds is a critical application area. For example, certain acetamide derivatives have shown potential as antimicrobial agents (Saravanan et al., 2010). This suggests that exploring the biological activities of this compound might uncover similar antimicrobial or antitumor potentials.
Drug Discovery and Development
- The in silico prediction of drug-likeness and the investigation of in vitro microbial activities are essential steps in drug discovery. For instance, the creation of a library of 2-substituted compounds and their evaluation for antibacterial and antifungal activities provides a framework for assessing new compounds (Pandya et al., 2019). Applying such methodologies to this compound could identify its potential drug-like properties and therapeutic applications.
Antioxidant Activity
- The evaluation of antioxidant activity is another significant research application. Novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a pyrazole moiety have been synthesized and assessed for their antioxidant properties (Alqasoumi et al., 2009). Investigating the antioxidant activity of this compound could reveal its potential as a protective agent against oxidative stress.
properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c29-23(25-10-4-7-17-5-2-1-3-6-17)15-27-11-12-28-20(24(27)30)14-19(26-28)18-8-9-21-22(13-18)32-16-31-21/h1-3,5-6,8-9,11-14H,4,7,10,15-16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBSOXWIKOKLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NCCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3017890.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B3017893.png)

![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B3017897.png)

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)
![Methyl 2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetate](/img/structure/B3017902.png)

![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B3017911.png)
